

# Streptochlorin: A Comprehensive Technical Guide on its Discovery and Natural Origins

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## Compound of Interest

Compound Name: Streptochlorin

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## Abstract

**Streptochlorin**, a potent indole alkaloid, has garnered significant attention within the scientific community for its diverse and promising biological activities. This technical guide provides an in-depth exploration of the discovery of **Streptochlorin**, its primary natural sources, and the key experimental protocols employed in its isolation and characterization. Detailed quantitative data on its bioactivities are presented in tabular format for clear comparison. Furthermore, this document elucidates the key signaling pathways modulated by **Streptochlorin** and the experimental workflows for its discovery, visualized through Graphviz diagrams. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

## Discovery and Natural Sources

**Streptochlorin**, also identified as SF 2583A, was first reported in 1988.[1] It is a secondary metabolite produced by various species of the genus *Streptomyces*, a large and well-known group of Gram-positive bacteria belonging to the Actinomycetota phylum.[2][3][4] These microorganisms are ubiquitous in both terrestrial and marine environments.

The initial isolation of **Streptochlorin** was from *Streptomyces* sp. SF2583.[5][6] Subsequently, this bioactive compound has been isolated from several other *Streptomyces* strains, highlighting the diversity of its producers. These include a marine-derived *Streptomyces* sp.

04DH110, *Streptomyces roseolilacinus*, the marine actinomycete *Streptomyces* sp. SYYLWHS-1-4 isolated from mangrove sediment, and *Streptomyces tamarix* sp. nov. (strain TRM 76323T) found in the soil associated with *Tamarix* roots.[5][6][7][8][9] The recurrence of **Streptochlorin** in different *Streptomyces* species across varied ecological niches suggests its potential ecological significance and underscores the value of continued exploration of this bacterial genus for novel bioactive compounds.

## Physicochemical Properties

Property	Value	Reference
IUPAC Name	4-chloro-5-(1H-indol-3-yl)-1,3-oxazole	[2]
CAS Number	120191-51-7	[5]
Molecular Formula	C <sub>11</sub> H <sub>7</sub> ClN <sub>2</sub> O	[5]
Molecular Weight	218.6 g/mol	[5]
Appearance	Crystalline solid	[8]
Solubility	Soluble in DMSO and methanol; Insoluble in water and hexane	[8]

## Biological Activities and Quantitative Data

**Streptochlorin** exhibits a broad spectrum of biological activities, making it a molecule of significant interest for therapeutic development. The following tables summarize the key quantitative data associated with its various bioactivities.

### Table 3.1: Anti-inflammatory and Anti-allergic Activity

Activity	Assay System	Key Findings	Quantitative Data	Reference
Anti-inflammatory	LPS-stimulated RAW264.7 macrophages	Inhibition of proinflammatory mediators	IC <sub>50</sub> = 25 µM	[10]
Anti-inflammatory	LPS-induced acute lung injury mouse model	Suppression of immune cell infiltration and proinflammatory cytokines	0.11-1.1 mg/kg in vivo	[10]
Anti-allergic	Antigen-stimulated RBL-2H3 mast cells	Inhibition of Syk kinase and Src family kinases (LYN and Fyn)	-	[5]

**Table 3.2: Anticancer and Antiangiogenic Activity**

Activity	Cell Line/Model	Key Findings	Quantitative Data	Reference
Antiangiogenic	Human Umbilical Vein Endothelial Cells (HUVECs)	Inhibition of TNF- $\alpha$ -induced NF- $\kappa$ B transcriptional activity and cell proliferation	5 to 20 $\mu$ M	[5]
Apoptotic	Hep3B human hepatocellular carcinoma cells	Decreased cell viability and induction of apoptosis	12 $\mu$ g/ml	[5]
Anticancer	Cholangiocarcinoma (CC) cell lines	Dose-dependent inhibition of cell growth	Up to 200 $\mu$ M	[11]
Antimetastatic	Mouse liver metastasis model of cholangiocarcinoma	Systemic antimetastatic efficacy	5 mg/kg	[12][13]

**Table 3.3: Antimicrobial and Antiparasitic Activity**

Activity	Target Organism	Key Findings	Quantitative Data	Reference
Antifungal	Alternaria gaisen	Inhibition of mycelial growth	MIC = 512 µg/ml	[9]
Antifungal	Fusarium oxysporum f. sp. cubense Race4 (FOC4)	Inhibition of growth	EC <sub>50</sub> = 7 µg/mL	[14]
Antifungal (derivatives)	Gibberella zeae and Rhizoctonia solani	Potent antifungal activity	EC <sub>50</sub> = 0.2983 and 0.2657 µg/mL, respectively	[15][16]
Antitrypanosomal	Trypanosoma brucei (GUTat 3.1)	Antitrypanosomal activity	IC <sub>50</sub> = 230 ng/ml	[17]

## Experimental Protocols

### Isolation and Purification of Streptochlorin

Two primary methodologies have been successfully employed for the isolation and purification of **Streptochlorin** from Streptomyces fermentation broths.

#### Method 1: Bioactivity-Guided Fractionation[7]

- **Solvent Partitioning:** The crude extract from the fermentation broth is subjected to solvent partitioning to separate compounds based on their polarity.
- **ODS Open Flash Chromatography:** The active fraction from solvent partitioning is further purified using octadecyl-silica (ODS) open flash chromatography.
- **Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):** The final purification step involves RP-HPLC to yield pure **Streptochlorin**.

Method 2: Response Surface Methodology (RSM) and High-Speed Counter-Current Chromatography (HSCCC)[6][18]

- Optimization of Fermentation Conditions (RSM): Statistical experimental design (RSM) is used to optimize the fermentation medium and culture conditions to maximize the production of **Streptochlorin**.
- Purification by HSCCC: The crude extract is then subjected to HSCCC, a liquid-liquid partition chromatography technique, for efficient purification of **Streptochlorin**.

## Structure Elucidation

The chemical structure of **Streptochlorin** was elucidated using a combination of modern spectroscopic techniques, primarily:

- 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 2D NMR analyses (e.g., COSY, HSQC, HMBC) were crucial in determining the connectivity of atoms within the molecule.[7]
- Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the exact molecular weight and elemental composition of the compound.[7]

## In Vitro and In Vivo Biological Assays

Anticancer Activity Evaluation[11][12][13]

- In Vitro Assays:
  - Proliferation Assays: To assess the effect of **Streptochlorin** on the growth of cancer cell lines (e.g., cholangiocarcinoma cells).
  - Apoptosis Assays: To determine if **Streptochlorin** induces programmed cell death in cancer cells.
  - Invasion and Migration Assays: To evaluate the potential of **Streptochlorin** to inhibit the metastatic potential of cancer cells.
- In Vivo Models:

- Liver Metastasis Model: A BALB/c nude mouse model with splenic injection of cancer cells is used to assess the systemic antimetastatic efficacy of **Streptochlorin**.
- Solid Tumor Xenograft Model: Subcutaneous injection of cancer cells into BALB/c nude mice is used to evaluate the antitumor efficacy of **Streptochlorin** on solid tumor growth.

#### Anti-inflammatory Activity Evaluation[10][19]

- In Vitro Model: Lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells are used to measure the production of proinflammatory mediators in the presence of **Streptochlorin**.
- In Vivo Model: An LPS-induced acute lung injury mouse model is employed to assess the in vivo anti-inflammatory effects of **Streptochlorin** by measuring immune cell infiltration and proinflammatory cytokine levels.

#### Antifungal Activity Evaluation[1]

- Mycelium Growth Rate Method: The antifungal activity of **Streptochlorin** is determined by measuring the inhibition of mycelial growth of various phytopathogenic fungi on a solid medium containing different concentrations of the compound.

## Signaling Pathways and Mechanisms of Action

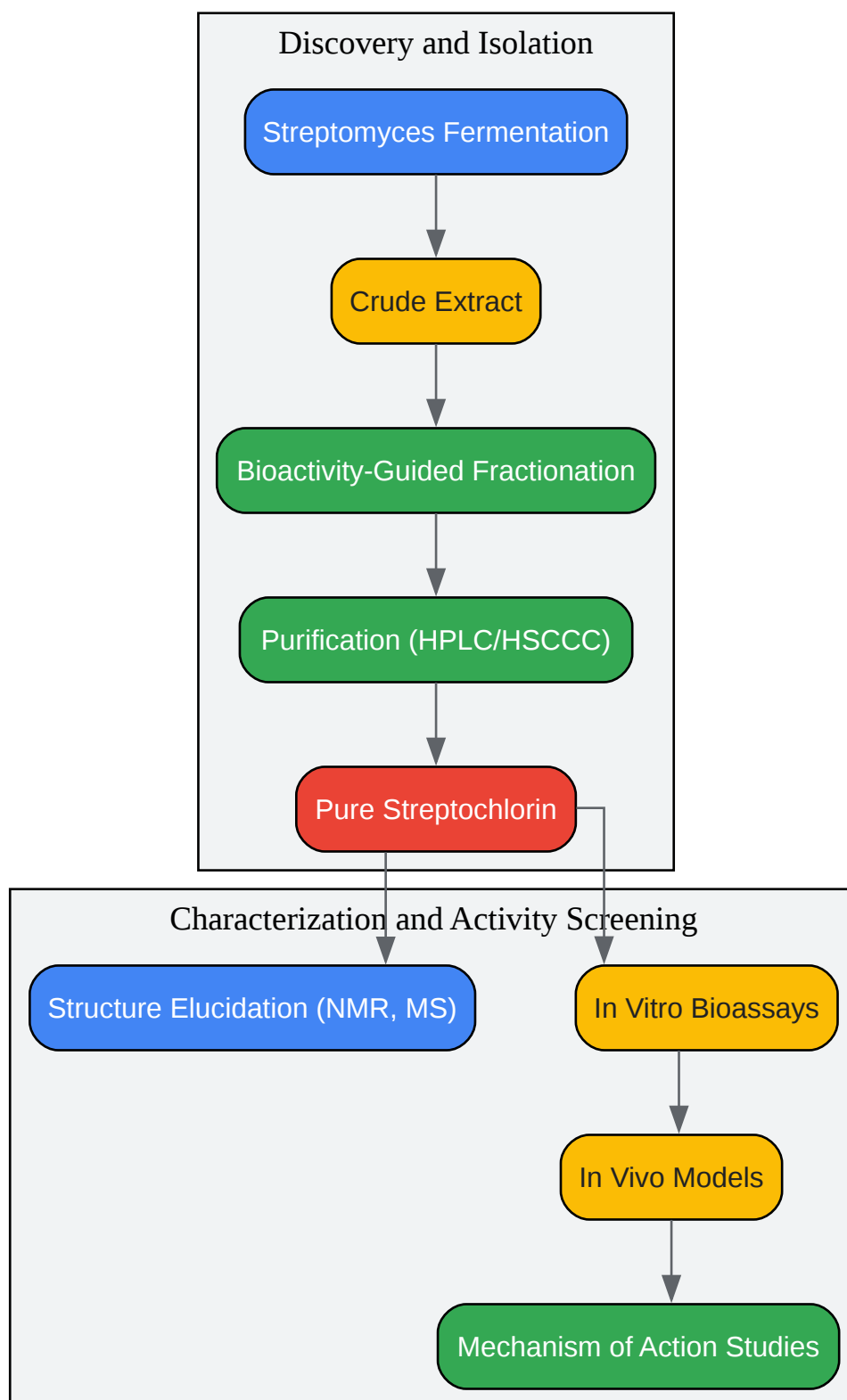
**Streptochlorin** exerts its diverse biological effects by modulating several key cellular signaling pathways.

- NF-κB Signaling Pathway: **Streptochlorin** has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a critical role in inflammation, immunity, and cancer.[5][11] This inhibition is a key mechanism behind its anti-inflammatory and antiangiogenic properties.
- Apoptosis Pathway: The pro-apoptotic effects of **Streptochlorin** in cancer cells are mediated through the intrinsic apoptosis pathway. This involves the generation of reactive oxygen species (ROS), leading to a decrease in the mitochondrial membrane potential, activation of caspase-3, and downregulation of the anti-apoptotic protein Bcl-2.[20][21]

- **TRIF-Dependent Signaling Pathway:** The anti-inflammatory effects of **Streptochlorin** are also attributed to its modulation of the Toll-like receptor signaling pathway, specifically through the TIR-domain-containing adapter-inducing interferon- $\beta$  (TRIF)-dependent pathway. [\[10\]](#)[\[19\]](#)
- **Kinase Inhibition:** **Streptochlorin** has been identified as an inhibitor of spleen tyrosine kinase (Syk) and the Src family kinases LYN and Fyn, which are important mediators in allergic responses.[\[5\]](#)
- **GPI Anchor Protein Biosynthesis Pathway:** In its antifungal action against *Fusarium oxysporum*, **Streptochlorin** targets the glycosylphosphatidylinositol (GPI) anchor protein biosynthesis pathway, leading to disruption of the fungal cell wall integrity.[\[14\]](#)

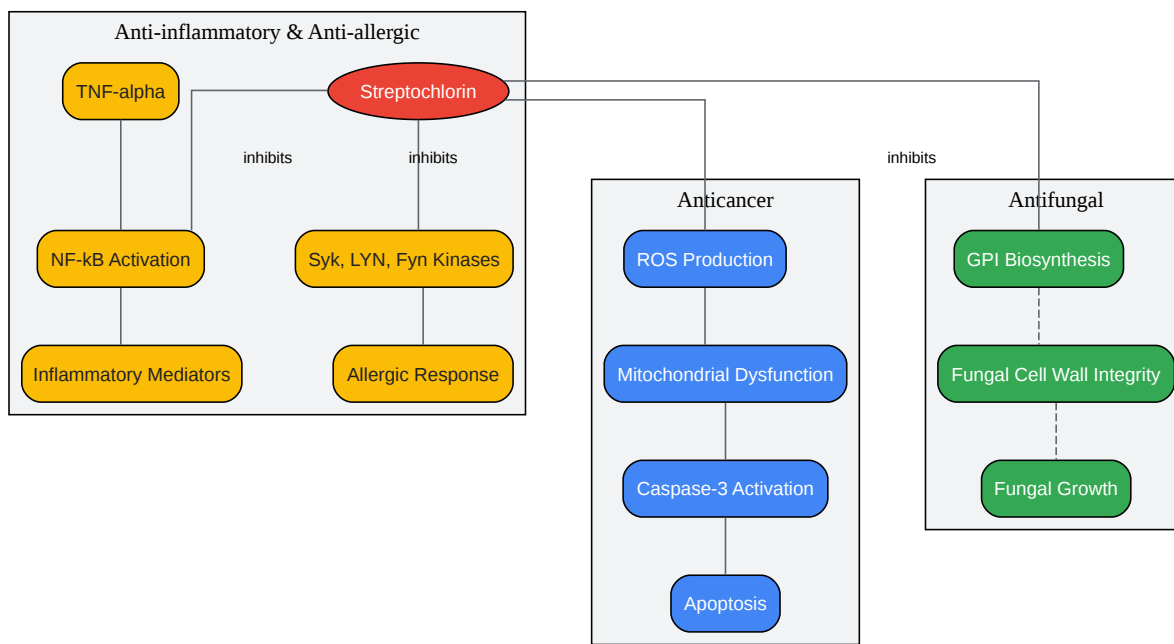
## Visualizations: Diagrams of Workflows and Pathways





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Caption: Experimental workflow for the discovery and characterization of **Streptochlorin**.



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Caption: Key signaling pathways modulated by **Streptochlorin**.

## Conclusion

**Streptochlorin** stands out as a natural product with significant therapeutic potential, underscored by its diverse biological activities against inflammation, cancer, and microbial infections. The continued exploration of its natural producers, particularly within the genus *Streptomyces*, promises to yield further insights into its biosynthesis and potentially lead to the discovery of novel analogs with enhanced activities. The detailed experimental protocols and mechanistic insights provided in this guide offer a solid foundation for future research and

development efforts aimed at harnessing the full therapeutic potential of **Streptochlorin** and its derivatives.

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